molecular formula C13H15ClN2OS B3032595 3-(p-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol CAS No. 26847-34-7

3-(p-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol

Cat. No.: B3032595
CAS No.: 26847-34-7
M. Wt: 282.79 g/mol
InChI Key: GHIYMSVUXQLJSA-UHFFFAOYSA-N
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Description

3-(p-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol is a synthetic organic compound that belongs to the class of imidazothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-chlorobenzaldehyde with ethylamine and a thiazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 3-(p-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral properties. Researchers investigate its potential as a lead compound for developing new pharmaceuticals.

Medicine

In medicine, derivatives of imidazothiazoles are explored for their potential therapeutic effects. They may act as enzyme inhibitors or receptor modulators, offering new avenues for drug development.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 3-(p-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[2,1-b]thiazole: Known for its antimicrobial properties.

    2-(p-Chlorophenyl)imidazo[2,1-b]thiazole: Similar structure but lacks the ethyl group.

    2-Ethylimidazo[2,1-b]thiazole: Similar structure but lacks the p-chlorophenyl group.

Uniqueness

3-(p-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol is unique due to the presence of both the p-chlorophenyl and ethyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-ethyl-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-2-11-13(17,9-3-5-10(14)6-4-9)16-8-7-15-12(16)18-11/h3-6,11,17H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIYMSVUXQLJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(N2CCN=C2S1)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949636
Record name 3-(4-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26847-34-7
Record name 3-(4-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26847-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC-364363
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026847347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC364363
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364363
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(p-chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.665
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Record name 2-ETHYL-3-(P-CHLOROPHENYL)-3-HYDROXY-2,3,5,6-TETRAHYDROIMIDAZO(2,1-B)THIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(p-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol
Reactant of Route 2
3-(p-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol
Reactant of Route 3
3-(p-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol
Reactant of Route 4
3-(p-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol
Reactant of Route 5
3-(p-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol
Reactant of Route 6
3-(p-Chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol

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